molecular formula C21H22F2N6O2 B560067 Larotrectinib CAS No. 1223403-58-4

Larotrectinib

Cat. No. B560067
M. Wt: 428.44
InChI Key: NYNZQNWKBKUAII-KBXCAEBGSA-N
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Description

Larotrectinib, sold under the brand name Vitrakvi, is a medication used to treat solid tumors (cancer) that are caused by certain abnormal NTRK genes . It is an inhibitor of tropomyosin kinase receptors TrkA, TrkB, and TrkC . It was discovered by Array BioPharma and licensed to Loxo Oncology in 2013 .


Synthesis Analysis

The synthesis of Larotrectinib involves reactions under alkaline conditions. The alkali used can be selected from a variety of substances including sodium carbonate, sodium bicarbonate, potassium carbonate, and others .


Molecular Structure Analysis

Larotrectinib has a molecular formula of C21H22F2N6O2 and a molecular weight of 428.44 . It has been characterized using cellular models of wild-type TRKA/B/C fusions and resistance mutant variants .


Chemical Reactions Analysis

Larotrectinib has been reported to have acquired drug resistance and liver toxicity following off-label use .


Physical And Chemical Properties Analysis

Larotrectinib has a molecular formula of C21H22F2N6O2 and a molecular weight of 428.44 .

Scientific Research Applications

  • Treatment of Solid Tumors with NTRK Gene Fusions : Larotrectinib is approved for treating adult and pediatric patients with solid tumors that have NTRK gene fusions. These gene fusions are not specific to any single type of cancer but can occur in multiple cancer types. The efficacy of Larotrectinib in this regard is highly notable, showing significant therapeutic effects across a variety of tumor types (Scott, 2019; Drilon et al., 2018).

  • First Tumor-Agnostic Treatment Based on Genomic Insights : Larotrectinib's FDA approval marks the first instance where a treatment indication is "tumor-agnostic" and based on specific genetic characteristics of the cancer, namely NTRK fusions. This represents a significant advancement in precision medicine for cancer treatment (Huang & Feng, 2019).

  • Pharmacokinetic Studies : Research into the pharmacokinetics of Larotrectinib, including its oral bioavailability and brain accumulation, is essential for optimizing its clinical use. Studies have explored the roles of various drug transporters and enzymes in its pharmacokinetic behavior (Wang et al., 2020).

  • Analytical Methods for Drug Monitoring : The development and validation of methods for quantifying Larotrectinib in biological samples, such as plasma, are crucial for both clinical and research purposes. These methods facilitate pharmacokinetic studies and help in monitoring drug levels in patients (Chae et al., 2020).

  • Impact on Pediatric Oncology : Larotrectinib has shown significant promise in treating pediatric solid tumors harboring NTRK gene fusions. Its efficacy and safety profile make it a valuable option in pediatric oncology (Laetsch et al., 2018).

  • Mechanism of Action in Cancer Treatment : Studies on Larotrectinib's mechanism, such as its impact on autophagic cell death in colon cancer, provide deeper insights into how the drug exerts its anticancer effects. This can lead to better understanding and potentially improved cancer treatments (Kong et al., 2022).

Safety And Hazards

Larotrectinib has been reported to cause treatment-related adverse events in some patients, with grade 3-4 adverse events in 3 patients . It is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is also recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

The exceptional activity of larotrectinib makes NTRK alterations an important predictive biomarker to screen for in any cancer . Future directions include addressing the challenge of acquired resistance with the development of second-generation inhibitors .

properties

IUPAC Name

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNZQNWKBKUAII-KBXCAEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020707
Record name Larotrectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tropomysoin Receptor Kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L.
Record name Larotrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Larotrectinib

CAS RN

1223403-58-4
Record name (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Larotrectinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Larotrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Larotrectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAROTRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Citations

For This Compound
8,380
Citations
LJ Scott - Drugs, 2019 - Springer
… In November 2018 larotrectinib received its first global … A registration application for the use of larotrectinib in paediatric and … in the development of larotrectinib leading to its first approval …
Number of citations: 185 link.springer.com
S Berger, UM Martens, S Bochum - Small Molecules in Oncology, 2018 - Springer
One of the most challenging issues in oncology research and treatment is identifying oncogenic drivers within an individual patient’s tumor which can be directly targeted by a clinically …
Number of citations: 25 link.springer.com
DS Hong, SG DuBois, S Kummar, AF Farago… - The Lancet …, 2020 - thelancet.com
… This analysis set includes the 55 patients on which approval of larotrectinib was based. Larotrectinib was administered orally (capsule or liquid formulation), on a continuous 28-day …
Number of citations: 669 www.thelancet.com
A Drilon, TW Laetsch, S Kummar… - … England Journal of …, 2018 - Mass Medical Soc
Background Fusions involving one of three tropomyosin receptor kinases (TRK) occur in diverse cancers in children and adults. We evaluated the efficacy and safety of larotrectinib, a …
Number of citations: 273 www.nejm.org
DS Hong, TM Bauer, JJ Lee, A Dowlati, MS Brose… - Annals of …, 2019 - Elsevier
… paediatric larotrectinib trial [18] show that larotrectinib is effective against TRK fusion cancer, regardless of patient age. These studies also demonstrate the robust efficacy of larotrectinib …
Number of citations: 123 www.sciencedirect.com
MS Bhangoo, D Sigal - Current Oncology Reports, 2019 - Springer
Purpose of Review In this review, we highlight the pre-clinical development, recent clinical studies, and future directions of larotrectinib in patients with NTRK fusion-positive tumors. …
Number of citations: 23 link.springer.com
DS Hong, L Shen, CM van Tilburg, DSW Tan… - 2021 - ascopubs.org
… CNS TRK fusion cancer treated with larotrectinib. Larotrectinib was administered until disease … Results: As of data cutoff, 218 patients were treated with larotrectinib, of which 206 were …
Number of citations: 26 ascopubs.org
TW Laetsch, SG DuBois, L Mascarenhas… - The Lancet …, 2018 - thelancet.com
… This study aimed to assess the safety of larotrectinib in paediatric patients. … of larotrectinib, including dose-limiting toxicity. All patients who received at least one dose of larotrectinib were …
Number of citations: 473 www.thelancet.com
TW Laetsch, DS Hawkins - Expert Review of Anticancer Therapy, 2019 - Taylor & Francis
… Larotrectinib is the first highly potent and selective small … Expert commentary: Larotrectinib has demonstrated a remarkable 75… Larotrectinib is likely to be the first FDA-approved histology-…
Number of citations: 40 www.tandfonline.com
SG DuBois, TW Laetsch, N Federman, BK Turpin… - Cancer, 2018 - Wiley Online Library
… The pediatric phase 1 trial of larotrectinib included a group of children with locally advanced TRK fusion sarcomas who underwent surgical resection after treatment with larotrectinib. …
Number of citations: 116 acsjournals.onlinelibrary.wiley.com

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